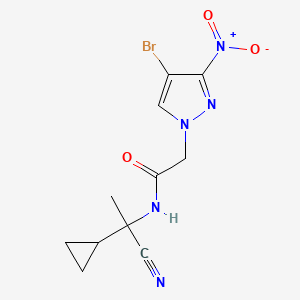
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a brominated pyrazole ring, a nitro group, and a cyano-substituted cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The final step involves the reaction of the nitrated bromopyrazole with N-(1-cyano-1-cyclopropylethyl)acetamide under appropriate conditions, such as the presence of a base like triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium catalyst in a Suzuki or Buchwald-Hartwig coupling reaction.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: Carboxylic acids or amides derived from the cyano group.
Scientific Research Applications
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s biological activity, such as its potential anti-inflammatory, antimicrobial, or anticancer properties, is of significant interest.
Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions due to its unique structural features.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The nitro and cyano groups can participate in hydrogen bonding or electrostatic interactions with the target, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromo-3-amino-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both a bromine atom and a nitro group on the pyrazole ring, along with the cyano-substituted cyclopropyl group, gives 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide unique chemical properties
Properties
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O3/c1-11(6-13,7-2-3-7)14-9(18)5-16-4-8(12)10(15-16)17(19)20/h4,7H,2-3,5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQKJJCYPJVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
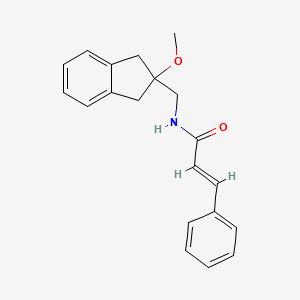
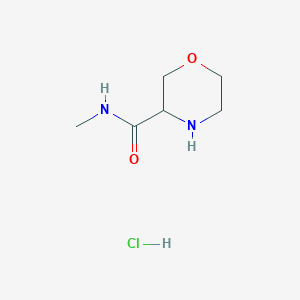
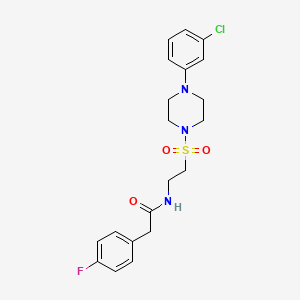
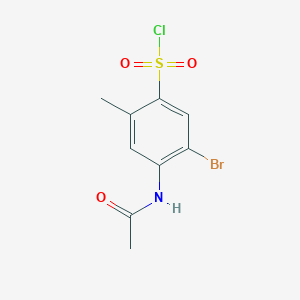
![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)
![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)
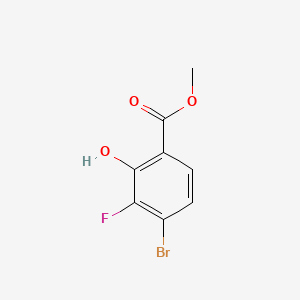
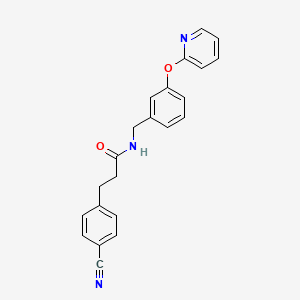
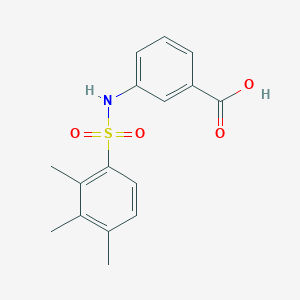
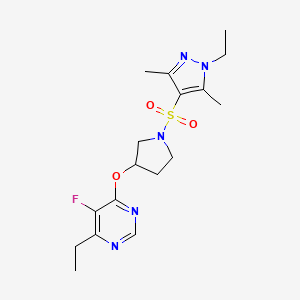
![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2755233.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
